molecular formula C26H28O5 B8460508 2,3,4-tri-O-benzyl-d-xylopyranose

2,3,4-tri-O-benzyl-d-xylopyranose

Cat. No.: B8460508
M. Wt: 420.5 g/mol
InChI Key: HTSKDJMXBBFKKG-SIDNZMCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-tri-O-benzyl-d-xylopyranose is a complex organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific stereochemistry of this compound, indicated by the (3R,4S,5R) configuration, suggests that it has three chiral centers, making it a stereoisomer with unique three-dimensional arrangements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-tri-O-benzyl-d-xylopyranose typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring through cyclization reactions. The benzyl groups are often introduced via benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes that maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-tri-O-benzyl-d-xylopyranose can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Bases: NaOH, KOH

    Acids: HCl, H2SO4

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, 2,3,4-tri-O-benzyl-d-xylopyranose can be used as an intermediate in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.

Biology

In biological research, this compound may be used to study the interactions of tetrahydropyran derivatives with biological molecules, such as enzymes and receptors.

Medicine

In medicine, derivatives of tetrahydropyrans are often explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and resins, due to their unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,4-tri-O-benzyl-d-xylopyranose depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S,5R)-3,4,5-Tris(methoxy)tetrahydro-2H-pyran-2-ol
  • (3R,4S,5R)-3,4,5-Tris(ethoxy)tetrahydro-2H-pyran-2-ol
  • (3R,4S,5R)-3,4,5-Tris(propyloxy)tetrahydro-2H-pyran-2-ol

Uniqueness

The uniqueness of 2,3,4-tri-O-benzyl-d-xylopyranose lies in its specific stereochemistry and the presence of benzyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds with different alkoxy groups, the benzyl groups may provide additional stability and unique electronic properties.

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26?/m1/s1

InChI Key

HTSKDJMXBBFKKG-SIDNZMCZSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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